3',4-Dichloro-4'-fluorobenzophenone
Overview
Description
3’,4-Dichloro-4’-fluorobenzophenone is an organic compound with the molecular formula C13H7Cl2FO. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene rings. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,4-Dichloro-4’-fluorobenzophenone can be synthesized through the acylation of 3,4-dichlorobenzoyl chloride with 4-fluorobenzene. The reaction typically involves the use of an aluminum chloride catalyst in a petroleum ether solvent. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of 3’,4-Dichloro-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3’,4-Dichloro-4’-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3’,4-Dichloro-4’-fluorobenzophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3’,4-Dichloro-4’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but lacks the fluorine atom.
4,4’-Difluorobenzophenone: Contains two fluorine atoms instead of chlorine.
3,3’-Dichloro-4’-fluorobenzophenone: Similar but with different positions of chlorine and fluorine atoms.
Uniqueness
3’,4-Dichloro-4’-fluorobenzophenone is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific chemical syntheses and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(4-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFFNVODFPDKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229006 | |
Record name | (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901229006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-04-3 | |
Record name | (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901229006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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